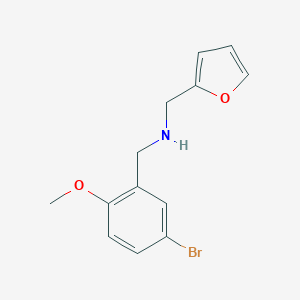![molecular formula C14H17N5O2 B276028 4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)
4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research applications. This compound is commonly referred to as AC-262,356 and is a selective androgen receptor modulator (SARM). AC-262,356 has been found to have potential applications in the fields of medicine, sports, and fitness.
Wirkmechanismus
AC-262,356 works by selectively binding to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle growth. It also has a positive effect on bone density, making it a potential treatment for osteoporosis. AC-262,356 has been found to be highly selective, meaning it only targets specific tissues and does not have the negative side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects:
AC-262,356 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase muscle mass and strength, improve bone density, and reduce body fat. In addition, AC-262,356 has been found to have a positive effect on insulin sensitivity, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AC-262,356 in lab experiments include its high selectivity, which reduces the risk of negative side effects, and its anabolic effects on muscle tissue and bone density. However, the limitations of using AC-262,356 in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of AC-262,356. One potential application is in the treatment of muscle wasting diseases and osteoporosis. Another potential application is in the development of new treatments for cancer. In addition, further research is needed to fully understand the biochemical and physiological effects of AC-262,356 and its potential applications in the fields of sports and fitness.
Conclusion:
In conclusion, AC-262,356 is a chemical compound with significant potential applications in the fields of medicine, sports, and fitness. Its high selectivity and anabolic effects on muscle tissue and bone density make it a promising treatment for muscle wasting diseases and osteoporosis. Further research is needed to fully understand its biochemical and physiological effects and its potential applications in the development of new treatments for cancer.
Synthesemethoden
The synthesis of AC-262,356 involves the reaction of 2-(cinnamylamino) ethylamine with 4-nitrophenyl isocyanate, followed by reduction of the nitro group using palladium-carbon and hydrogen gas. The final product is obtained by the reaction of the resulting amine with 2-chloro-5-nitrobenzoic acid. This method has been optimized to yield high purity and high-quality AC-262,356.
Wissenschaftliche Forschungsanwendungen
AC-262,356 has been extensively studied for its potential applications in the medical field. It has been found to have anabolic effects on muscle tissue and bone density, making it a potential treatment for muscle wasting diseases and osteoporosis. In addition, AC-262,356 has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Eigenschaften
Molekularformel |
C14H17N5O2 |
|---|---|
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
4-amino-N-[2-[[(E)-3-phenylprop-2-enyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O2/c15-13-12(18-21-19-13)14(20)17-10-9-16-8-4-7-11-5-2-1-3-6-11/h1-7,16H,8-10H2,(H2,15,19)(H,17,20)/b7-4+ |
InChI-Schlüssel |
XYTLSWXOXUYYOQ-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CNCCNC(=O)C2=NON=C2N |
SMILES |
C1=CC=C(C=C1)C=CCNCCNC(=O)C2=NON=C2N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCNCCNC(=O)C2=NON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B275949.png)
![2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol](/img/structure/B275950.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine](/img/structure/B275951.png)
![2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
![2-{4-[(Propylamino)methyl]phenoxy}ethanol](/img/structure/B275957.png)
![2-(4-{[(2-Thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275958.png)
![2-(4-{[(Tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275959.png)
![2-{4-[(Cyclopentylamino)methyl]phenoxy}ethanol](/img/structure/B275960.png)
![2-{4-[(Butylamino)methyl]phenoxy}ethanol](/img/structure/B275961.png)
![2-{4-[(Tert-butylamino)methyl]phenoxy}ethanol](/img/structure/B275962.png)
![2-(2-Methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275963.png)
![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275965.png)

